molecular formula C19H21ClN2O5S2 B2939457 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 900135-71-9

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2939457
CAS No.: 900135-71-9
M. Wt: 456.96
InChI Key: GHWGPCKKGQCRAP-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with chloro, methylsulfonyl, and piperidinylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of a benzamide derivative, followed by sulfonylation reactions to introduce the methylsulfonyl and piperidinylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide
  • 3-(piperidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(methylsulfonyl)benzamide

Uniqueness

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S2/c1-28(24,25)16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)29(26,27)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWGPCKKGQCRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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